molecular formula C13H7Cl2N3O2 B2653292 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1245823-13-5

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2653292
CAS No.: 1245823-13-5
M. Wt: 308.12
InChI Key: OSDBYYLUMLCDKB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Pyrazolo[1,5-a]pyrimidines emerged as a significant heterocyclic system in the mid-20th century, with early synthetic routes involving cyclization reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. The parent structure, pyrazolo[1,5-a]pyrimidine, was first synthesized in 1975 via acid-catalyzed cyclization, establishing a foundation for subsequent derivatives. By the 1980s, researchers began exploring substitutions at positions 2, 5, and 7 to modulate biological activity, particularly in oncology and neurology.

The specific compound 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid was first reported in the early 2010s, as evidenced by its PubChem entry (CID: 50896520) with a creation date of February 22, 2011. Its design likely arose from efforts to enhance kinase inhibition potency by introducing electron-withdrawing substituents (e.g., chlorine atoms) and polar groups (e.g., carboxylic acids) to improve target binding and solubility.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines are classified as privileged scaffolds due to their versatility in interacting with biological targets. Key pharmacological applications include:

  • Kinase Inhibition : These compounds competitively bind ATP pockets in kinases such as EGFR, B-Raf, and CDKs, disrupting oncogenic signaling.
  • Structural Mimicry : The planar pyrazolopyrimidine core mimics purine bases, enabling interactions with nucleotide-binding domains.
  • Tunable Pharmacokinetics : Substituents at positions 2 and 7 allow precise modulation of solubility, metabolic stability, and membrane permeability.

The introduction of a carboxylic acid at position 2 in this compound enhances hydrogen-bonding capacity, a feature critical for anchoring the compound to kinase active sites. Meanwhile, the 2,4-dichlorophenyl group at position 7 contributes to hydrophobic interactions and steric hindrance, potentially improving selectivity.

Position of this compound within Pyrazolopyrimidine Research

This derivative occupies a niche in kinase inhibitor development, distinguished by its dual functionalization:

Feature Role in Research Comparative Advantage
Carboxylic Acid (C2) Enhances water solubility and target binding via ionic interactions Reduces logP vs. methyl or ethyl esters
2,4-Dichlorophenyl (C7) Improves lipophilicity and kinase affinity Superior to mono-halogenated analogs

Recent studies highlight its utility as a intermediate in synthesizing more complex inhibitors, such as prodrugs or conjugates with piperidine groups (e.g., AM-251 derivatives). However, its standalone biological activity remains under investigation, with no clinical trials reported to date.

Structural Characteristics and Research Significance

The compound’s molecular formula, C₁₃H₇Cl₂N₃O₂ , reflects a molecular weight of 308.12 g/mol and a planar architecture conducive to π-stacking interactions. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine Core :

    • A fused bicyclic system with N1 and C5a as key hydrogen-bond acceptors.
    • Planarity enables intercalation into kinase ATP-binding sites.
  • Substituent Effects :

    • C2 Carboxylic Acid : Lowers pKa (~3.5), promoting ionization at physiological pH and enhancing solubility.
    • C7 2,4-Dichlorophenyl : Electron-withdrawing Cl atoms increase electrophilicity, potentially stabilizing charge-transfer complexes with kinases.

Synthetic Accessibility :
The compound is synthesized via:

  • Cyclocondensation of 3-aminopyrazole with β-keto esters.
  • Palladium-catalyzed Suzuki coupling to introduce the 2,4-dichlorophenyl group.
  • Hydrolysis of ester intermediates to yield the carboxylic acid.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-7-1-2-8(9(15)5-7)11-3-4-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDBYYLUMLCDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-13-5
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is C12H7Cl2N3C_{12}H_{7}Cl_{2}N_{3} with a molecular weight of approximately 264.11 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a dichlorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions .

Biological Activities

1. Antitumor Activity:
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit certain kinases involved in cancer progression, making them potential candidates for cancer therapy .

2. Antimicrobial Properties:
The compound has shown efficacy against various pathogens. Its structure allows it to interfere with microbial metabolism, making it a candidate for developing new antimicrobial agents .

3. KDR Kinase Inhibition:
this compound has been identified as a selective inhibitor of the KDR (Kinase Insert Domain Receptor), which is crucial in angiogenesis and tumor growth. This inhibition could lead to novel treatments for diseases characterized by abnormal blood vessel growth .

Synthesis Methodologies

Microwave-Assisted Synthesis:
Recent studies have explored microwave-assisted synthesis methods for producing pyrazolo[1,5-a]pyrimidine derivatives efficiently. This approach enhances reaction yields and reduces reaction times compared to conventional methods .

Catalyst-Free Reactions:
Innovative synthetic routes have been developed that do not require catalysts or additives, promoting an eco-friendly approach to synthesizing this compound and its derivatives .

Case Studies

Study Objective Findings
Fraley et al. (2012)Investigate antitumor activityIdentified significant inhibition of tumor cell proliferation in vitro with derivatives of pyrazolo[1,5-a]pyrimidine .
Novinson et al. (1976)Study antimicrobial propertiesDemonstrated effectiveness against specific bacterial strains; potential for further development as an antibiotic .
Senga et al. (1981)Explore KDR inhibitionFound that the compound effectively inhibits KDR kinase activity leading to reduced angiogenesis in experimental models .

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key pyrazolo[1,5-a]pyrimidine derivatives with 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
This compound 7-(2,4-Cl₂C₆H₃), 2-COOH 315.13 Antitumor (predicted), enhanced polarity
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(3,4-Cl₂C₆H₃), 7-CF₃, 2-COOH 376.12 Higher lipophilicity; potential CNS activity
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide 7-(4-FC₆H₄), 2-CONH(5-Cl-pyridin-2-yl) 367.76 Improved solubility; amide enhances stability
7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine 7-(4-ClC₆H₄), 2-NHPh 307.75 Antitumor (IC₅₀ = 63.2 µM vs. MCF-7)
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5,7-Ph, 2-COOH 315.33 Moderate antitumor activity; lower polarity

Key Findings

Substituent Effects on Bioactivity: The 2-carboxylic acid group is a common pharmacophore across analogs, enhancing binding to enzymes or receptors via hydrogen bonding. For example, replacing the ester group with a carboxylic acid (as in ’s compound 39) improved activity .

Lipophilicity vs. Solubility :

  • The trifluoromethyl (-CF₃) group in 5-(3,4-dichlorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the target compound’s dichlorophenyl group balances moderate hydrophobicity with polar carboxylic acid .
  • Amide derivatives (e.g., ’s compound) exhibit better solubility than carboxylic acids but may suffer from metabolic instability .

Antitumor Activity: The target compound’s dichlorophenyl and carboxylic acid groups align with SAR trends observed in , where chlorinated aryl groups and polar substituents correlate with antitumor potency. For instance, 7-(4-chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine showed an IC₅₀ of 63.2 µM against MCF-7 cells, suggesting the target compound may exhibit similar or improved activity .

Synthetic Accessibility :

  • The target compound can be synthesized via hydrolysis of ester precursors (e.g., intermediate 13 in ), a strategy used for related carboxylic acid derivatives . This route contrasts with amide or trifluoromethyl-containing analogs, which require additional steps like reductive amination or fluorination .

Biological Activity

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • Chemical Name: this compound
  • Molecular Formula: C13H8Cl2N4O
  • Molecular Weight: 307.13 g/mol
  • CAS Number: [Not provided in the search results]

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities primarily due to their ability to inhibit key enzymes and receptors involved in disease processes. The specific mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition leads to reduced cell growth in cancer cells .
  • Anti-inflammatory Activity: Some derivatives show significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
  • Antidiabetic Effects: The compound has demonstrated inhibitory activity against α-glucosidase and β-glucosidase, which are important in carbohydrate metabolism and diabetes management .

Biological Activity Overview

Biological ActivityDescriptionReference
Anticancer Exhibits cytotoxic effects on various cancer cell lines through DHFR inhibition.
Anti-inflammatory Inhibits COX enzymes, reducing inflammation in models of arthritis.
Antidiabetic Shows potential as an α-glucosidase inhibitor with hypoglycemic effects.
Antimicrobial Some derivatives have shown activity against specific microbial strains.

Case Studies

  • Anticancer Study:
    A study evaluated the effects of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism linked to apoptosis induction through DHFR inhibition .
  • Anti-inflammatory Effects:
    In a model of induced arthritis, the compound demonstrated a reduction in joint swelling and pain comparable to standard anti-inflammatory drugs like ibuprofen. The study highlighted its potential for developing new anti-inflammatory therapies .
  • Diabetes Management:
    A recent investigation into the antidiabetic properties revealed that certain derivatives exhibited over 60% inhibition against α-glucosidase, outperforming traditional treatments such as acarbose in vitro .

Q & A

Q. What are the common synthetic routes for 7-aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation of aminopyrazoles with enaminones or β-diketones. For 7-aryl derivatives, substituents are introduced by reacting pre-functionalized enaminones (e.g., 2,4-dichlorophenyl-containing precursors) with aminopyrazole intermediates under reflux in polar solvents like ethanol or DMF .
  • Optimization Strategies :
    • Solvent Selection : Higher yields are achieved in DMF due to improved solubility of intermediates .
    • Temperature Control : Prolonged heating (6–12 hours) at 80–100°C ensures complete cyclization .
    • Crystallization : Purification via recrystallization from ethanol/DMF mixtures reduces byproduct formation .

Q. How is structural confirmation performed for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Key diagnostic signals include pyrimidine C-H protons (δ 8.5–9.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
    • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are critical when handling halogenated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
  • Waste Management : Halogenated byproducts must be segregated and disposed via licensed hazardous waste facilities .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., chlorinated solvents) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for 7-(2,4-dichlorophenyl) derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Key Parameters : Bond lengths (C-Cl: ~1.73 Å) and dihedral angles between pyrimidine and dichlorophenyl rings confirm steric effects .
    • Data Interpretation : Discrepancies in R factors (e.g., 0.043 vs. 0.055 in related compounds) may arise from crystal quality or thermal motion .
  • Validation : Compare experimental data with DFT-calculated geometries to identify outliers in torsion angles .

Q. What strategies address low yields in N-alkylation reactions of pyrazolo[1,5-a]pyrimidine carboxylic acids?

Methodological Answer:

  • Reagent Selection : Use Mitsunobu conditions (DIAD, PPh₃) for sterically hindered amines .
  • Activation : Pre-activate the carboxylic acid with EDCI/HOBt to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Switch from DMF to THF for better compatibility with moisture-sensitive reagents .

Q. How do electronic effects of 2,4-dichlorophenyl substituents influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Effects : The 2,4-dichlorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via halogen bonding .
    • Comparative Assays : Test analogues with mono-/non-chlorinated aryl groups to isolate substituent contributions .
  • In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities based on substituent electronegativity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • Source Identification :
    • Solvent Artifacts : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ .
    • Tautomerism : Pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, shifting carbonyl signals .
  • Mitigation : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals definitively .

Q. Why do crystallographic studies of structurally similar compounds report varying thermal parameters?

Methodological Answer:

  • Crystal Packing : Differences in Z’ values (molecules per asymmetric unit) affect thermal ellipsoid refinement .
  • Data Collection : Lower-resolution datasets (e.g., Mo-Kα vs. Cu-Kα sources) increase ADPs (atomic displacement parameters) .
  • Best Practices : Use synchrotron radiation for high-resolution data to minimize thermal motion artifacts .

Tables for Synthesis Optimization

Synthetic Method Reagents/Conditions Yield (%) Reference
Cyclocondensation (DMF)Enaminone + aminopyrazole, 100°C, 8h72–85
Pd-catalyzed Arylation(Pseudo)aryl halides, Pd(OAc)₂60–78
Acid-Catalyzed CyclizationH₂SO₄, reflux, 6h55–65

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